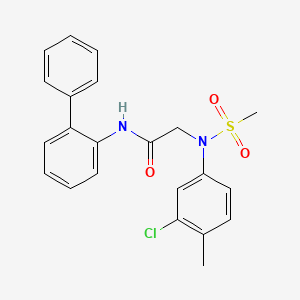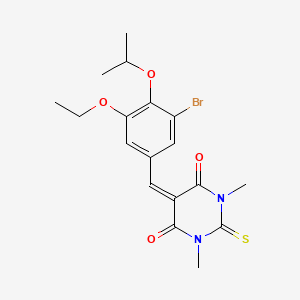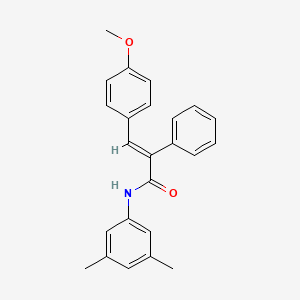![molecular formula C23H26N2O2 B3553237 1-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B3553237.png)
1-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopentanecarboxamide
Übersicht
Beschreibung
1-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry. CPP-ACP is a promising agent for the prevention and treatment of dental caries, as it has been shown to enhance the remineralization of tooth enamel.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopentanecarboxamide is not fully understood, but it is believed to work by forming complexes with calcium and phosphate ions in saliva and dental plaque. These complexes help to maintain a supersaturated state of calcium and phosphate ions, which promotes the remineralization of tooth enamel.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the concentration of calcium and phosphate ions in saliva, as well as the surface hardness of tooth enamel. This compound has also been shown to reduce the adhesion of bacteria to tooth surfaces, which may help to prevent the formation of dental plaque.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopentanecarboxamide in lab experiments is its ability to enhance the remineralization of tooth enamel. This makes it a valuable tool for studying the mechanisms underlying tooth decay and the potential therapeutic agents for its prevention and treatment. However, one limitation of using this compound in lab experiments is its high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are a number of future directions for research on 1-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopentanecarboxamide. One area of focus is the development of new formulations and delivery systems for this compound, which may improve its efficacy and reduce its cost. Another area of interest is the use of this compound in combination with other therapeutic agents, such as fluoride, to enhance its effectiveness in preventing and treating dental caries. Additionally, further research is needed to fully understand the mechanisms underlying the action of this compound and its potential applications in other areas of medicine and dentistry.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential use in dental applications. It has been shown to have a high affinity for tooth enamel, allowing it to penetrate and strengthen the enamel surface. This compound has also been found to inhibit the growth of bacteria that cause dental caries, making it a promising therapeutic agent for the prevention and treatment of tooth decay.
Eigenschaften
IUPAC Name |
1-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21(25-16-6-7-17-25)18-10-12-20(13-11-18)24-22(27)23(14-4-5-15-23)19-8-2-1-3-9-19/h1-3,8-13H,4-7,14-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREKAVZEYQTLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3553154.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3553162.png)
![N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3553166.png)

![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)propanamide](/img/structure/B3553175.png)
![5,5'-[(3-fluorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)](/img/structure/B3553184.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B3553192.png)
![isopropyl 3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3553199.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3553204.png)


![N-(2-ethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553247.png)
![ethyl 4-({[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3553250.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3553257.png)